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Compound of Interest

Compound Name: Fmoc-Cit-PAB-OH

Cat. No.: B2926746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-Cit-PAB-OH is a crucial linker molecule in the development of antibody-drug conjugates

(ADCs). It incorporates the dipeptide motif Valine-Citrulline, which is recognized and cleaved by

the lysosomal enzyme Cathepsin B, a key feature for the targeted release of cytotoxic payloads

within cancer cells. The para-aminobenzyl alcohol (PAB-OH) component acts as a self-

immolative spacer, ensuring the efficient release of the unmodified drug upon cleavage of the

peptide bond. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in

solid-phase peptide synthesis. This guide provides an in-depth overview of the spectroscopic

and chromatographic data for Fmoc-Cit-PAB-OH and related compounds, along with detailed

experimental protocols.

Physicochemical Properties
Property Value Reference

Chemical Formula C₂₈H₃₀N₄O₅ [1]

Molecular Weight 502.57 g/mol [1]

CAS Number 870487-04-0 [1]

Appearance White to off-white solid

Purity >97.0% (HPLC)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2926746?utm_src=pdf-interest
https://www.benchchem.com/product/b2926746?utm_src=pdf-body
https://www.benchchem.com/product/b2926746?utm_src=pdf-body
https://broadpharm.com/product/BP-28795
https://broadpharm.com/product/BP-28795
https://broadpharm.com/product/BP-28795
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2926746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
While a complete, published spectroscopic dataset for Fmoc-Cit-PAB-OH is not readily

available, the following tables present expected Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data based on the analysis of its constituent parts and highly analogous

structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for Fmoc-Cit-PAB-OH,

inferred from data for p-aminobenzyl alcohol and Fmoc-Val-Cit-PAB-PNP.

Table 1: Predicted ¹H NMR Spectral Data for Fmoc-Cit-PAB-OH
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Chemical Shift
(ppm)

Multiplicity Assignment Reference

~7.80 d 2H, Fmoc
Inferred from related

structures

~7.65 d 2H, Fmoc
Inferred from related

structures

~7.40 t 2H, Fmoc
Inferred from related

structures

~7.30 t 2H, Fmoc
Inferred from related

structures

~7.50 d 2H, PAB aromatic

~7.20 d 2H, PAB aromatic

~5.40 br s 1H, Citrulline NH
Inferred from related

structures

~4.50 s 2H, PAB-CH₂OH

~4.40 m 1H, Fmoc-CH
Inferred from related

structures

~4.20 t 2H, Fmoc-CH₂
Inferred from related

structures

~4.10 m 1H, Citrulline α-CH
Inferred from related

structures

~3.10 m 2H, Citrulline δ-CH₂
Inferred from related

structures

~1.80-1.50 m 4H, Citrulline β,γ-CH₂
Inferred from related

structures

Table 2: Predicted ¹³C NMR Spectral Data for Fmoc-Cit-PAB-OH
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Chemical Shift (ppm) Assignment Reference

~172.0 Citrulline C=O Inferred from related structures

~156.5 Fmoc C=O Inferred from related structures

~156.0 Citrulline ureido C=O Inferred from related structures

~144.0 2C, Fmoc aromatic Inferred from related structures

~141.5 2C, Fmoc aromatic Inferred from related structures

~137.0 PAB aromatic

~128.0 2C, Fmoc aromatic Inferred from related structures

~127.5 2C, Fmoc aromatic Inferred from related structures

~127.0 2C, PAB aromatic

~125.5 2C, Fmoc aromatic Inferred from related structures

~120.0 2C, Fmoc aromatic Inferred from related structures

~119.0 2C, PAB aromatic

~67.0 Fmoc-CH₂ Inferred from related structures

~64.5 PAB-CH₂OH

~54.0 Citrulline α-CH Inferred from related structures

~47.5 Fmoc-CH Inferred from related structures

~40.0 Citrulline δ-CH₂ Inferred from related structures

~30.0 Citrulline β-CH₂ Inferred from related structures

~27.0 Citrulline γ-CH₂ Inferred from related structures

Mass Spectrometry (MS)
Mass spectrometry data for the closely related compound, Fmoc-Val-Cit-PAB, confirms the

expected molecular weight and provides insight into the fragmentation pattern.

Table 3: Mass Spectrometry Data for Fmoc-Val-Cit-PAB
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m/z (Observed) m/z (Calculated) Ion Species Reference

602.3 601.29 [M+H]⁺

Expected Fragmentation: In positive ion mode Electrospray Ionization (ESI), fragmentation is

expected to occur at the amide bonds and the Fmoc group. Key fragments would likely include

the loss of the Fmoc group (m/z 222.1) and cleavage of the peptide backbone.

Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of Fmoc-Cit-PAB-OH
and related compounds, based on established literature procedures.

Synthesis of Fmoc-Val-Cit-PAB
Reaction Setup: A solution of p-aminobenzyl alcohol (8.05 mmol) in dichloromethane (19 mL)

and methanol (7.6 mL) is prepared at room temperature.

Activation: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 8.05 mmol) is added to

the solution.

Coupling: After stirring for 5 minutes, Fmoc-Val-Cit-OH (4.03 mmol) is added in one portion.

Reaction: The resulting solution is stirred for 18 hours at room temperature.

Workup: Volatiles are removed in vacuo. The residue is triturated with ether (20 mL) and

washed sequentially with ether (20 mL), ethyl acetate (20 mL), and ether (20 mL) to yield the

product as a light yellowish solid.

NMR Spectroscopy
Sample Preparation: Samples are dissolved in a deuterated solvent such as DMSO-d₆ or

CDCl₃.

Instrumentation: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the

residual solvent peak.
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¹³C NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the

residual solvent peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of

acetonitrile and water, often with a small amount of formic acid to promote ionization.

Instrumentation: Analysis is performed on a mass spectrometer equipped with an

electrospray ionization source.

Analysis Mode: Data is typically acquired in positive ion mode.

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and

major fragment ions.

Logical Relationships and Workflows
The following diagrams illustrate the synthesis workflow and the role of Fmoc-Cit-PAB-OH in

the construction of an Antibody-Drug Conjugate.
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Caption: Synthesis of Fmoc-Val-Cit-PAB.
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Caption: ADC Assembly Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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